molecular formula C8H12N2O2S B13962345 2-Amino-5-ethylbenzene-1-sulfonamide CAS No. 616224-76-1

2-Amino-5-ethylbenzene-1-sulfonamide

Cat. No.: B13962345
CAS No.: 616224-76-1
M. Wt: 200.26 g/mol
InChI Key: IAYDHFBAELRENN-UHFFFAOYSA-N
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Description

2-Amino-5-ethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class It features an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring, along with a sulfonamide group (-SO2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylbenzenesulfonamide typically involves the sulfonation of 2-Amino-5-ethylbenzene followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: Reacting 2-Amino-5-ethylbenzene with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H).

    Conversion to Sulfonamide: Treating the resulting sulfonic acid with ammonia (NH3) or an amine to form the sulfonamide group (-SO2NH2).

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfonic acids.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and iron (Fe) are used for bromination reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Sulfonic acids.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-5-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylbenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access.

    Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

    2-Aminobenzenesulfonamide: Lacks the ethyl group, making it less hydrophobic.

    4-Amino-5-ethylbenzenesulfonamide: The amino group is positioned differently, affecting its reactivity.

    2-Amino-5-methylbenzenesulfonamide: Contains a methyl group instead of an ethyl group, altering its steric properties.

Uniqueness: 2-Amino-5-ethylbenzenesulfonamide is unique due to the presence of both an amino group and an ethyl group on the benzene ring, which influences its chemical reactivity and biological activity. The ethyl group increases its hydrophobicity, potentially enhancing its interaction with hydrophobic pockets in enzymes and receptors.

Properties

CAS No.

616224-76-1

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-5-ethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)8(5-6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)

InChI Key

IAYDHFBAELRENN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)S(=O)(=O)N

Origin of Product

United States

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